N1-(2-methoxybenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide
CAS No.: 899983-40-5
Cat. No.: VC4316797
Molecular Formula: C24H23N3O4S
Molecular Weight: 449.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899983-40-5 |
|---|---|
| Molecular Formula | C24H23N3O4S |
| Molecular Weight | 449.53 |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
| Standard InChI | InChI=1S/C24H23N3O4S/c1-31-20-8-3-2-6-17(20)15-25-22(28)23(29)26-18-10-11-19-16(14-18)7-4-12-27(19)24(30)21-9-5-13-32-21/h2-3,5-6,8-11,13-14H,4,7,12,15H2,1H3,(H,25,28)(H,26,29) |
| Standard InChI Key | PMSKPTHNHODPEX-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Introduction
N1-(2-methoxybenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide is a complex organic compound with a molecular weight of 449.5 g/mol and a CAS number of 899983-40-5 . This compound combines several distinct structural elements, including a thiophene ring, a tetrahydroquinoline moiety, and an oxalamide linkage, making it a candidate for various pharmacological applications.
Synthesis
While specific synthesis details for this compound are not readily available in the provided sources, compounds with similar structural elements often involve multi-step syntheses. Typically, such syntheses might involve reactions like amidation, carbonylation, and alkylation to assemble the various components of the molecule.
Research Findings
Given the limited availability of specific research findings on this compound, it is essential to consider the broader context of similar compounds. For instance, thiophene derivatives have been explored for their potential in drug development due to their ability to interact with biological targets . Similarly, quinoline derivatives are known for their diverse pharmacological activities, including antimalarial and anticancer effects .
Data Table
| Property | Value |
|---|---|
| CAS Number | 899983-40-5 |
| Molecular Weight | 449.5 g/mol |
| Molecular Formula | C24H23N3O4S |
| Density | Not Available |
| Boiling Point | Not Available |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume